4,4'-Dioctylazoxybenzene

説明

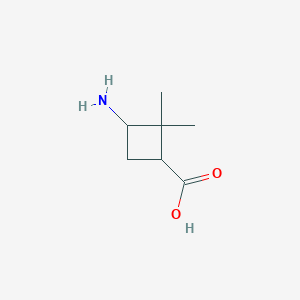

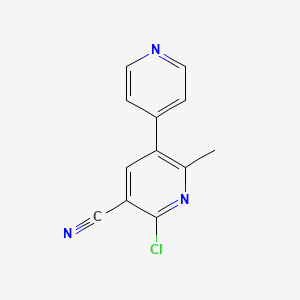

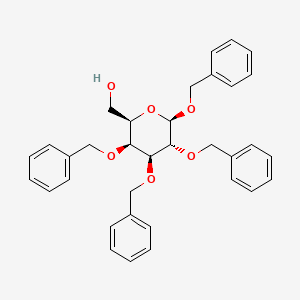

4,4’-Dioctylazoxybenzene is a chemical compound with the molecular formula C28H42N2O and a molecular weight of 422.65 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .

Synthesis Analysis

The synthesis of 4,4’-Dioctylazoxybenzene and similar compounds often involves the use of microfluidic reactors with gel-bound proline organocatalysts under continuous flow . The formation of differently substituted azoxybenzenes by reductive dimerization of nitrosobenzenes within minutes at mild conditions in good to almost quantitative yields is described .

Molecular Structure Analysis

The molecular structure of 4,4’-Dioctylazoxybenzene consists of 28 carbon atoms, 42 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The structure can be analyzed in detail using NMR and single-crystal X-ray diffraction .

Chemical Reactions Analysis

4,4’-Dioctylazoxybenzene can undergo various chemical reactions. For instance, it can be used in the formation of differently substituted azoxybenzenes by reductive dimerization of nitrosobenzenes . The effects of different functionalities on conversion, yield, and reaction times can be analyzed in detail by NMR .

科学的研究の応用

Mass Spectrometry Analysis

A study explored the use of derivatization-enhanced detection strategy (DEDS) in mass spectrometry for analyzing phenolic derivatives like 4-hydroxybenzoates, which are structurally related to 4,4'-dioctylazoxybenzene. The method enhances the detection of compounds like 4,4'-dioctylazoxybenzene and their metabolites in commercial products and biological samples (Lee et al., 2017).

Supercritical Carbon Dioxide Extraction

Research by Bermúdez et al. (2002) demonstrated the extraction of liquid crystalline 4,4'-dibutylazobenzene, a compound similar to 4,4'-dioctylazoxybenzene, from polystyrene matrices using supercritical carbon dioxide. This method proved to be more efficient and time-saving compared to conventional extraction techniques (Bermúdez et al., 2002).

Molecular Rearrangement Studies

Shimao and Matsumura (1976) investigated the Wallach rearrangements of 4,4'-dialkylazoxybenzenes, which include compounds like 4,4'-dioctylazoxybenzene. Their study revealed novel rearrangement products, offering insights into the chemical behavior of such compounds under different conditions (Shimao & Matsumura, 1976).

Spectrophotometry in Drug Binding Studies

2-(4'-Hydroxybenzeneazo)benzoic acid, related to 4,4'-dioctylazoxybenzene, was used in a study by Zia and Price (1975) as a spectrophotometric probe. This approach provided insights into the binding affinities of various drugs to proteins, indicating the potential for similar applications in studying 4,4'-dioctylazoxybenzene and related compounds (Zia & Price, 1975).

Intermolecular Interaction Studies

A study on 4,4'-di-n-propoxyazoxybenzene, structurally related to 4,4'-dioctylazoxybenzene, conducted by Roychoudhury et al. (1988), focused on the statistical study of molecular ordering based on intermolecular interaction energy calculations. This research provides a foundation for understanding the behavior of similar compounds in various environments (Roychoudhury et al., 1988).

Hypervalent Iodine(III) Mediated Reactions

Recent Scientific Research Applications of 4,4'-Dioctylazoxybenzene (2021-2023)

Molecular Imprinting in Water Purification

Das, Wankhade, and Kumar (2021) developed a molecularly imprinted polymer using ionic liquids and graphene oxide composites for removing contaminants like 4-Hydroxy benzoic acid (a metabolite of Paraben), which is structurally similar to 4,4'-Dioctylazoxybenzene. This approach is significant for controlling the adverse effects of emerging contaminants in the ecosystem (Das, Wankhade, & Kumar, 2021).

Electrochemical Sensing

Soysal (2021) explored the development of an electrochemical sensor based on molecularly imprinted polymers for detecting Methyl Paraben, a compound structurally related to 4,4'-Dioctylazoxybenzene. This sensor could potentially be adapted for the detection of similar compounds, demonstrating the versatility of electrochemical methods in the analysis of complex molecules (Soysal, 2021).

Biotransformation in Microbial Systems

Zhai, Ji, Zhao, and Pavlostathis (2021) investigated the biotransformation of 4-Hydroxybenzoic Acid in a microbial electrolysis cell. Their findings could be relevant to the understanding of the biotransformation pathways of similar compounds like 4,4'-Dioctylazoxybenzene in microbial systems, providing insights into environmental remediation techniques (Zhai et al., 2021).

Photocatalytic Turnover Studies

Singh et al. (2023) conducted research on the photocatalytic degradation of 4-Hydroxynitrobenzene, a compound with similar properties to 4,4'-Dioctylazoxybenzene. The study focused on its degradation under solar light, highlighting the potential of photocatalytic methods in environmental clean-up and the detoxification of hazardous compounds (Singh et al., 2023).

Advanced Oxidation Processes in Water Treatment

Qutob, Hussein, Alamry, and Rafatullah (2022) reviewed advanced oxidation processes for treating water contaminated with recalcitrant compounds, focusing on acetaminophen degradation pathways. This research underscores the effectiveness of advanced oxidation in degrading complex organic pollutants, which could be applicable to compounds like 4,4'-Dioctylazoxybenzene (Qutob et al., 2022).

特性

IUPAC Name |

(4-octylphenyl)-(4-octylphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N2O/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-30(31)28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYPIEJDOXRDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545855 | |

| Record name | 1-Octyl-4-[(Z)-(4-octylphenyl)-NNO-azoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dioctylazoxybenzene | |

CAS RN |

37592-90-8 | |

| Record name | 1-Octyl-4-[(Z)-(4-octylphenyl)-NNO-azoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)

![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)